Fluorescent probe QG-1
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Overview
Description
Fluorescent probe QG-1 is a reversible fluorescence probe designed for the real-time monitoring and quantification of glutathione in live cells. This compound is particularly notable for its ability to respond specifically and reversibly to glutathione, making it an ideal tool for studying glutathione-related pathological events .
Preparation Methods
The synthesis of fluorescent probe QG-1 involves a series of chemical reactions that result in the formation of a compound with the molecular formula C19H21N3O3 and a molecular weight of 339.39 g/mol . Industrial production methods often utilize solid-phase synthesis to improve yield and purity, which can be scaled up through automatic synthesis machines .
Chemical Reactions Analysis
Fluorescent probe QG-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluorescent probe QG-1 has a wide range of scientific research applications. In chemistry, it is used for the detection and quantification of glutathione in various chemical reactions. In biology, it is employed to monitor glutathione levels in live cells, providing insights into cellular redox homeostasis and related pathological events . In medicine, QG-1 is used to study the role of glutathione in various diseases, including cancer and neurodegenerative disorders . Additionally, it has applications in the industry for the development of new diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of fluorescent probe QG-1 involves its specific and reversible response to glutathione. The probe has an ideal dissociation constant (Kd) of 2.59 mM and a fast response time (t1/2 = 5.82 s), allowing it to accurately monitor glutathione levels in real-time . The molecular targets and pathways involved include the interaction of QG-1 with glutathione, leading to changes in fluorescence that can be quantitatively measured .
Comparison with Similar Compounds
Fluorescent probe QG-1 is unique in its reversible response to glutathione, which sets it apart from other similar compounds that often have irreversible response mechanisms . Similar compounds include other fluorescent probes designed for the detection of thiols, such as probe RP-1 and RP-2 . QG-1’s low cytotoxicity and fast response time make it particularly advantageous for real-time monitoring of glutathione in live cells .
Properties
IUPAC Name |
(E)-2-cyano-3-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-5-22(6-2)16-8-7-13-9-14(19(24)25-17(13)11-16)10-15(12-20)18(23)21(3)4/h7-11H,5-6H2,1-4H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLQRALTRQXGBI-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C(\C#N)/C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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